molecular formula C30H27N3S B11047350 N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11047350
M. Wt: 461.6 g/mol
InChI Key: DDJPEJFYCCIEJB-UHFFFAOYSA-N
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Description

N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a diazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product distribution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of a carbothioamide group.

Properties

Molecular Formula

C30H27N3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27N3S/c1-21-15-17-24(18-16-21)31-29(34)28-27(23-12-6-3-7-13-23)25-14-8-9-19-32-26(20-33(28)30(25)32)22-10-4-2-5-11-22/h2-7,10-13,15-18,20H,8-9,14,19H2,1H3,(H,31,34)

InChI Key

DDJPEJFYCCIEJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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